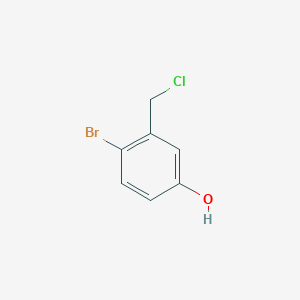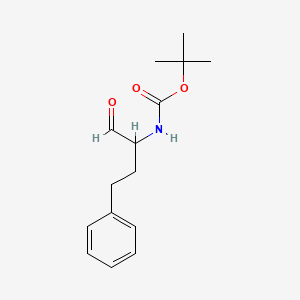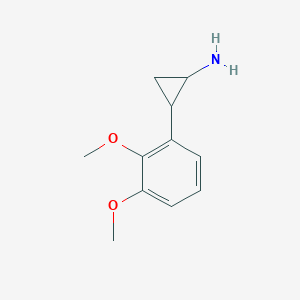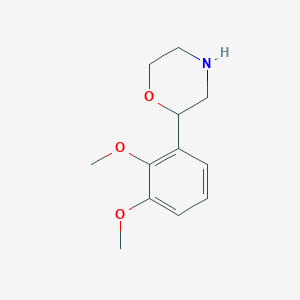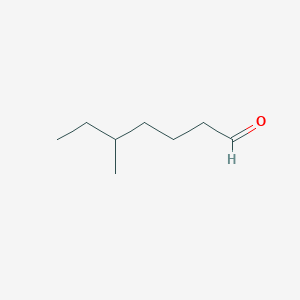
5-Methylheptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylheptanal: is an organic compound with the molecular formula C8H16O . It is an aldehyde, specifically a methyl-substituted heptanal. This compound is characterized by its clear liquid form and a strong fruity odor. It is used in various applications, including as an intermediate in organic synthesis and in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of 5-Methylheptanol: One common method to prepare 5-Methylheptanal is through the oxidation of 5-Methylheptanol. This reaction typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions.
Hydroformylation of 4-Methylhexene: Another method involves the hydroformylation of 4-Methylhexene using a rhodium-based catalyst. This process adds a formyl group to the terminal carbon of the alkene, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves the hydroformylation process due to its efficiency and scalability. The reaction is carried out in large reactors under high pressure and temperature, with the use of rhodium or cobalt catalysts to facilitate the addition of a formyl group to the alkene.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Methylheptanal can be further oxidized to form 5-Methylheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 5-Methylheptanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation Reactions: this compound can undergo aldol condensation with other aldehydes or ketones in the presence of a base to form larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Sodium hydroxide (NaOH), ethanol (EtOH)
Major Products Formed:
Oxidation: 5-Methylheptanoic acid
Reduction: 5-Methylheptanol
Condensation: Various β-hydroxy aldehydes or ketones
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methylheptanal is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a model compound to study the metabolism of aldehydes and their effects on biological systems.
Medicine: While not directly used as a drug, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the fragrance industry, this compound is used as a component in perfumes and flavorings due to its fruity odor. It is also used in the production of lubricants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Methylheptanal involves its interaction with various molecular targets, primarily through its aldehyde functional group. Aldehydes are known to form Schiff bases with amines, which can lead to the formation of imines. This reactivity is utilized in various chemical reactions and biological processes. In biological systems, aldehydes can undergo oxidation to form carboxylic acids or reduction to form alcohols, influencing metabolic pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Heptanal: Similar to 5-Methylheptanal but lacks the methyl substitution. It has a similar fruity odor and is used in the fragrance industry.
Octanal: An aldehyde with one additional carbon atom. It has a stronger odor and is used in flavorings and perfumes.
5-Methylheptanoic Acid: The oxidized form of this compound. It is used in the synthesis of esters and other organic compounds.
Uniqueness of this compound: this compound is unique due to its specific structure, which includes a methyl group on the fifth carbon of the heptanal chain. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and in the fragrance industry.
Eigenschaften
CAS-Nummer |
75579-88-3 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
5-methylheptanal |
InChI |
InChI=1S/C8H16O/c1-3-8(2)6-4-5-7-9/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
RRTVBKXBOQHBMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)


![2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine](/img/structure/B13604445.png)

![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)
